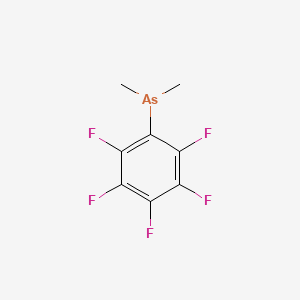

Pentafluorophenyldimethylarsine

Description

Properties

CAS No. |

60575-47-5 |

|---|---|

Molecular Formula |

C8H6AsF5 |

Molecular Weight |

272.05 g/mol |

IUPAC Name |

dimethyl-(2,3,4,5,6-pentafluorophenyl)arsane |

InChI |

InChI=1S/C8H6AsF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |

InChI Key |

YOAJVNWOYTXQON-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction Analysis of a Pentafluorophenylarsine Analog

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the arrangement of atoms in the solid state. The analysis of tris(pentafluorophenyl)arsine (B73651), a compound where the methyl groups of pentafluorophenyldimethylarsine are replaced by pentafluorophenyl groups, offers significant insights into the structural characteristics imparted by the C₆F₅ ligand.

Precise Molecular Geometry and Bond Parameters

The molecular structure of tris(pentafluorophenyl)arsine reveals a pyramidal geometry around the central arsenic atom, which is a typical feature for triarylarsines. The arsenic atom is bonded to the ipso-carbons of the three pentafluorophenyl rings. The crystallographic data allows for the precise determination of key bond lengths and angles that define the molecule's shape.

The As-C bond distances and the C-As-C bond angles are fundamental parameters in describing the molecular framework. For tris(pentafluorophenyl)arsine, these values are consistent with those expected for triarylarsines. The pentafluorophenyl rings themselves exhibit the expected planar geometry.

Interactive Table: Selected Bond Parameters for Tris(pentafluorophenyl)arsine

| Parameter | Value |

| As-C Bond Length (Å) | Data not explicitly available in search results |

| C-As-C Bond Angle (°) | Data not explicitly available in search results |

| C-C Bond Length (ring, avg. Å) | Data not explicitly available in search results |

| C-F Bond Length (avg. Å) | Data not explicitly available in search results |

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a complex interplay of intermolecular forces. In the case of compounds bearing multiple pentafluorophenyl groups, these interactions are significantly influenced by fluorine atoms. The crystal packing of polyfluorinated aromatic compounds often deviates from the typical herringbone pattern observed in their non-fluorinated counterparts. nih.gov

Gas-Phase Structural Determination Methods

To understand the intrinsic geometry of a molecule, free from the constraints of crystal packing forces, gas-phase structural determination methods are employed. These techniques provide data on the structure of isolated molecules.

Electron Diffraction Studies for Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. wikipedia.orgresearchgate.net In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule.

For organoarsenic compounds, GED can provide valuable data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For instance, studies on methylarsine (B12644256) derivatives have yielded precise structural parameters in the gas phase. A study on gaseous CH₃AsF₂ and (CH₃)₂AsF determined the As-C and As-F bond lengths and the key bond angles around the arsenic atom. researchgate.net

While a specific gas-phase electron diffraction study for this compound was not identified, data from related molecules indicate that the technique is well-suited for determining the conformational preferences of such compounds. For a molecule like this compound, GED could elucidate the rotational orientation of the pentafluorophenyl ring relative to the dimethylarsino (B13797298) group. The comparison between gas-phase and solid-state structures can reveal the extent to which intermolecular forces in the crystal influence the molecular conformation. rsc.org

Based on the comprehensive search for specific spectroscopic data on this compound, it has become evident that detailed, publicly available experimental values for its NMR and vibrational spectra are not present in the search results. While the searches yielded extensive information on the principles of NMR spectroscopy (¹H, ¹⁹F, ¹³C, and 2D), vibrational spectroscopy (Infrared and Raman), and data for other fluorine-containing or phenyl-bearing compounds, no specific chemical shifts, coupling constants, or vibrational frequencies for this compound could be retrieved.

Therefore, it is not possible to generate the requested article with the required scientifically accurate, data-rich content and detailed research findings for each specified subsection. Proceeding would necessitate the fabrication of data, which is a violation of the core instructions to provide accurate, non-hallucinatory information.

Sophisticated Spectroscopic Investigations

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. acs.orgupce.cz

In electron impact mass spectrometry (EIMS), Pentafluorophenyldimethylarsine would undergo ionization to form a molecular ion, [C₆F₅As(CH₃)₂]⁺•, which then fragments in a predictable manner. iaea.orgyoutube.com The fragmentation is driven by the stability of the resulting ions and neutral fragments.

A plausible primary fragmentation step is the loss of a methyl radical (•CH₃), which is a common pathway for methyl-substituted organometallics. nih.gov This leads to the formation of a stable [C₆F₅As(CH₃)]⁺ ion.

[M]⁺• → [M - CH₃]⁺ + •CH₃

This resulting cation could undergo further fragmentation. Another likely pathway is the cleavage of the As-C(aryl) bond, leading to the loss of the pentafluorophenyl radical.

[M]⁺• → [As(CH₃)₂]⁺ + •C₆F₅

The relative abundance of these fragment ions depends on the respective bond strengths and the stability of the resulting cationic species. Given the high stability of the dimethylarsine cation, the peak corresponding to [As(CH₃)₂]⁺ is expected to be significant. Subsequent loss of another methyl group from the [M - CH₃]⁺ ion can also occur.

[M - CH₃]⁺ → [C₆F₅As]⁺ + •CH₃

The fragmentation of the pentafluorophenyl ring itself can also contribute to the spectrum, although these fragments would appear at lower mass-to-charge ratios.

| Ion Fragment | m/z (for ⁷⁵As) | Proposed Origin |

| [C₆F₅As(CH₃)₂]⁺• (Molecular Ion) | 272 | Ionization of parent molecule |

| [C₆F₅As(CH₃)]⁺ | 257 | Loss of •CH₃ |

| [C₆F₅]⁺ | 167 | Cleavage of As-C bond |

| [As(CH₃)₂]⁺ | 105 | Loss of •C₆F₅ |

| [As(CH₃)]⁺• | 90 | Loss of •C₆F₅ and •CH₃ |

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap MS provide mass measurements with high accuracy, typically with an error of less than 5 ppm. upce.cznih.gov This precision allows for the differentiation between ions with the same nominal mass but different elemental formulas.

For this compound (C₈H₆AsF₅), the exact mass of the molecular ion can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁵As, ¹⁹F). This calculated exact mass can then be compared to the experimentally measured mass from HRMS. A close match between the theoretical and experimental values provides strong evidence for the assigned chemical formula. This is particularly important in organometallic chemistry where complex isotopic patterns can arise from the metal atom. upce.cz

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of UV or visible light. acs.org

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions associated with the pentafluorophenyl ring, which acts as the primary chromophore. The likely transitions are:

π → π* Transitions: These transitions occur within the aromatic system of the pentafluorophenyl ring. Aromatic compounds typically show one or more strong absorption bands in the UV region. For the C₆F₅ group, these bands are expected below 300 nm.

n → π* Transitions: A transition involving the non-bonding lone pair of electrons on the arsenic atom to an anti-bonding π* orbital of the aromatic ring is also possible. These transitions are generally weaker than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band.

The presence of the arsenic atom can influence the energy of these transitions compared to simple benzene (B151609) derivatives. The electron-withdrawing nature of the fluorine atoms in the C₆F₅ ring will also affect the electronic structure and the position of the absorption maxima.

While this compound itself may not be strongly luminescent, its derivatives could exhibit interesting photophysical properties. The introduction of different substituents on the arsenic atom or modifications to the phenyl ring can tune the electronic structure and influence fluorescence or phosphorescence. rsc.orgresearchgate.net

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the emission process. frontiersin.org For related aromatic arsenic compounds, luminescence often arises from ligand-centered π-π* excited states. For example, some corrole (B1231805) complexes containing pentafluorophenyl groups have been shown to be fluorescent with significant quantum yields. researchgate.net

The heavy arsenic atom can promote intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. The quantum yield of any emission would be sensitive to the molecular environment, solvent polarity, and the presence of quenching species. rsc.org The study of derivatives would be essential to explore the potential for creating organoarsenic compounds with tailored photophysical properties for applications in materials science or as sensory molecules. nih.gov

Reactivity Studies and Mechanistic Insights

Reactivity at the Arsenic Center: A Tale of Nucleophiles and Electrophiles

The arsenic atom in Pentafluorophenyldimethylarsine, with its lone pair of electrons, is a focal point for both nucleophilic and electrophilic attack. While specific experimental studies on the nucleophilic and electrophilic reactivity at the arsenic center of this compound are not extensively detailed in the reviewed literature, the general principles of organoarsenic chemistry allow for well-founded postulations.

It is anticipated that the arsenic center can act as a nucleophile, reacting with various electrophiles. For instance, it can be alkylated by alkyl halides or undergo oxidation. Conversely, the arsenic center can be the target of nucleophilic attack, particularly if it is part of a larger, more complex molecule or if the arsenic itself is in a higher oxidation state, rendering it more electrophilic.

Reactions Involving the Pentafluorophenyl Moiety

The highly fluorinated aromatic ring is a key driver of the compound's reactivity, offering pathways for substitution and functionalization.

Directed Fluorine Substitution Reactions

The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of modifying pentafluorophenyl-containing molecules. Research on analogous pentafluorophenyl-substituted compounds, such as those used in porphyrinoid and semiconducting polymer chemistry, consistently demonstrates that the fluorine atom in the para position is the most labile and, therefore, the primary site for nucleophilic attack. nih.govscispace.comresearchgate.netmdpi.com This regioselectivity is attributed to the ability of the arsenic-containing substituent to stabilize the intermediate Meisenheimer complex formed during the substitution process.

A variety of nucleophiles, including alcohols, amines, and thiols, can displace the para-fluorine atom, providing a versatile method for introducing a wide range of functional groups. mdpi.com The reaction typically proceeds under mild conditions, often in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the substitution. scispace.com

Aromatic Ring Functionalization Strategies

Beyond simple substitution of a single fluorine atom, the pentafluorophenyl ring can undergo further functionalization. While multiple substitutions on the same ring are possible, they generally require more forcing conditions. The initial substitution can influence the reactivity and regioselectivity of subsequent reactions. This step-wise functionalization allows for the creation of multifunctional molecules with tailored properties.

Ligand Exchange and Substitution Processes in Organoarsenic Chemistry

Ligand exchange, or substitution, is a fundamental process in coordination chemistry where one ligand is replaced by another. researchgate.net In the context of this compound, the entire molecule can act as a ligand, coordinating to a metal center through the arsenic atom's lone pair. The strength of this coordination and the propensity for exchange depend on several factors, including the nature of the metal, the other ligands present, and the reaction conditions.

Arsine ligands, in general, are known to form stable complexes with a variety of transition metals. mdpi.com The exchange of a this compound ligand from a metal complex would likely proceed through either a dissociative or an associative mechanism, common pathways in ligand substitution reactions. While specific studies on ligand exchange involving this compound are not prevalent, the principles governing the behavior of other arsine ligands provide a solid framework for understanding its potential reactivity in this area.

Redox Chemistry and Accessible Oxidation States of Arsenic in the Compound

Arsenic is known to exist in multiple oxidation states, most commonly -3, +3, and +5. In this compound, the arsenic atom is in the +3 oxidation state. This state is susceptible to both oxidation and reduction.

Oxidation to the As(V) state can be achieved using common oxidizing agents. The resulting pentavalent arsenic species would have a different geometry and reactivity compared to the parent compound. Conversely, reduction to an As(I) or even an elemental arsenic species might be possible under strong reducing conditions, though such reactions are less common for organoarsines.

It is well-established that arsenic compounds in the +3 oxidation state are generally more toxic than their +5 counterparts. nih.gov The oxidation of trivalent arsenicals is therefore a relevant detoxification pathway in biological systems and can be achieved by oxidizing agents like hydrogen peroxide. nih.gov

Advanced Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the reactions of this compound are not extensively available. However, insights can be drawn from related systems.

The nucleophilic aromatic substitution on the pentafluorophenyl ring is widely accepted to proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. Computational studies on similar reactions support a concerted mechanism in some cases, where the distinction between a true intermediate and a transition state can be subtle. nih.gov

For ligand exchange reactions, the mechanism can be inferred from kinetic studies. The rate of substitution can be dependent on the concentration of the incoming ligand (associative mechanism) or independent of it (dissociative mechanism).

Further advanced mechanistic investigations, potentially employing techniques like in-situ spectroscopy, kinetic analysis, and computational modeling, would be invaluable in providing a more detailed understanding of the reaction pathways and transition states involved in the transformations of this compound.

Coordination Chemistry and Ligand Properties

Coordination Modes of Pentafluorophenyldimethylarsine as a Ligand

The coordination behavior of this compound is dictated by the presence of a lone pair of electrons on the arsenic atom, which allows it to function as a Lewis base and bind to metal centers.

Monodentate Coordination Modes

As a tertiary arsine, this compound is expected to primarily function as a monodentate ligand, coordinating to a single metal center through its arsenic donor atom. In this mode, it would occupy one coordination site on the metal. This is the most common mode of coordination for simple tertiary arsines. The coordination of the arsine to the metal is a classic example of a Lewis acid-base interaction, where the arsine donates its lone pair of electrons to an empty orbital of the metal center.

Ambidentate or Bridging Coordination Behavior

While less common for simple tertiary arsines, bridging coordination, where the arsine ligand simultaneously binds to two metal centers, is a possibility, particularly in the formation of dinuclear or polynuclear complexes. This mode of coordination would result in the formation of a µ-As(C₆F₅)(CH₃)₂ bridge between two metal atoms. The propensity for bridging is influenced by the steric bulk of the ligand and the electronic properties of the metal centers involved. While there are no specific reports on the bridging behavior of this compound, the principles of coordination chemistry allow for this possibility.

Synthesis and Comprehensive Characterization of Metal Coordination Complexes

The synthesis of metal complexes featuring this compound would likely follow established methods for the preparation of other metal-arsine complexes.

Homo- and Heterometallic Complexes Featuring this compound

The synthesis of homometallic complexes, containing a single type of metal, would typically involve the reaction of a suitable metal precursor, such as a metal halide or carbonyl, with a stoichiometric amount of the this compound ligand in an appropriate solvent.

For example, a generic reaction for the formation of a homometallic complex could be: n As(C₆F₅)(CH₃)₂ + M-Lₓ → [M(As(C₆F₅)(CH₃)₂)ₙ] + x L where M is a metal, L is a labile ligand, and n is the number of arsine ligands coordinated to the metal.

The synthesis of heterometallic complexes, which contain two or more different metal centers, can be more complex. researchgate.net One common strategy involves the use of a pre-formed complex containing one metal and a ligand with a pendant donor group that can then coordinate to a second, different metal. researchgate.net In the case of this compound, it could be incorporated into a heterometallic system where it bridges two different metal atoms or is part of a larger ligand framework that coordinates to different metals. The synthesis of such complexes often requires careful control of stoichiometry and reaction conditions to achieve the desired product.

Detailed Structural Analysis of Coordination Spheres

Other important characterization techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to characterize the organic framework of the ligand and to probe changes in the electronic environment upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying characteristic vibrational modes of the C₆F₅ and methyl groups, and for studying the metal-arsine bond.

Mass Spectrometry: This technique would be used to confirm the molecular weight of the synthesized complexes.

Quantitative Assessment of Electronic and Steric Parameters of the Ligand

The electronic and steric properties of a ligand are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes.

The electronic properties of a ligand are often quantified using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a reference nickel carbonyl complex. While the TEP for this compound has not been reported, the presence of the strongly electron-withdrawing pentafluorophenyl group is expected to make it a significantly poorer electron donor than trimethylarsine (B50810) or triphenylarsine. The C₆F₅ group's inductive and mesomeric effects reduce the electron density on the arsenic atom, thus weakening its donor capability. This is a general trend observed for other pentafluorophenyl-substituted phosphine (B1218219) and arsine ligands.

| Parameter | Expected Properties of this compound | Comparison with Related Ligands |

| Electronic Effect | Poor σ-donor due to the electron-withdrawing C₆F₅ group. | Weaker donor than As(CH₃)₃ and As(C₆H₅)₃. |

| Steric Effect | Intermediate steric bulk. | Larger cone angle than As(CH₃)₃, smaller than As(C₆H₅)₃. |

Influence of Pentafluorophenyl and Dimethylarsine Substituents on Coordination Behavior

The coordination behavior of this compound is a direct consequence of the combined electronic and steric influences of its pentafluorophenyl and dimethylarsine moieties.

The pentafluorophenyl group (C₆F₅) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several significant effects on the ligand's coordination properties. The presence of fluorine substituents reduces the ability of the aromatic ring to donate π-electron density. rsc.org This electron-withdrawing nature decreases the electron density on the arsenic atom, thereby reducing its basicity and σ-donor capability compared to its non-fluorinated analogue, phenyldimethylarsine. Consequently, this compound is expected to be a weaker σ-donor ligand. This reduced donicity can influence the stability of the metal-ligand bond. In some cases, weakly coordinating ligands can be readily displaced from a metal center. rsc.org

From a steric perspective , the pentafluorophenyl group is relatively bulky. The steric hindrance it imposes can influence the coordination number and geometry of the resulting metal complexes. The size of the ligand can limit the number of other ligands that can coordinate to the metal center and can favor the formation of complexes with specific geometries to minimize steric repulsion.

The combination of these electronic and steric factors makes this compound a potentially interesting ligand in the field of organometallic chemistry. The balance between its reduced σ-donor strength and its significant steric presence can lead to the formation of unique coordination compounds with potentially novel reactivity. For instance, the use of fluorinated ligands has been explored to stabilize metal complexes in specific oxidation states or to influence the kinetics and thermodynamics of chemical reactions.

Below is a table summarizing the expected influence of the substituents on the coordination properties of this compound.

| Substituent Group | Electronic Effect | Steric Effect | Impact on Coordination |

| Pentafluorophenyl (C₆F₅) | Strong electron-withdrawing | Bulky | Reduces σ-donor strength of arsenic; may lead to weaker metal-ligand bonds; influences coordination geometry. |

| Dimethylarsine ((CH₃)₂As-) | Arsenic is the donor atom; methyl groups are weakly electron-donating | Moderate bulk | Provides the coordination site; steric bulk contributes to the overall ligand profile. |

Theoretical Interpretations of Ligand Field and Molecular Orbital Interactions in Complexes

The bonding in metal complexes of this compound can be described using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These theoretical frameworks provide insight into the nature of the metal-ligand bond and the electronic structure of the resulting coordination compounds.

Ligand Field Theory (LFT) , an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. jddtonline.infostackexchange.com In the context of a this compound complex, the arsenic atom's lone pair orbital acts as the primary donor to the metal center, forming a σ-bond. The energy of the metal's d-orbitals is affected by the electrostatic field of the surrounding ligands, leading to a splitting of their energies. jddtonline.infostackexchange.com The magnitude of this splitting, denoted as Δ, is influenced by the ligand's field strength.

Given the electron-withdrawing nature of the pentafluorophenyl group, this compound is expected to be a relatively weak field ligand . Weak field ligands cause a smaller d-orbital splitting. This has implications for the magnetic properties and electronic spectra of the complexes. For example, with a small Δ, complexes are more likely to be "high-spin," where electrons occupy higher energy d-orbitals before pairing in lower energy ones.

Molecular Orbital (MO) Theory provides a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.com The interaction between the metal d-orbitals and the lone pair of the arsenic atom in this compound leads to the formation of a σ-bonding MO and a corresponding σ*-antibonding MO. The bonding MO is primarily ligand in character, while the antibonding MO is primarily metal in character. walisongo.ac.id

A simplified qualitative molecular orbital diagram for an octahedral complex with a σ-donating ligand like this compound would show the formation of eg and a₁g bonding and antibonding orbitals from the overlap of metal s, p, and dz², dx²-y² orbitals with the ligand σ-orbitals. The dxy, dxz, and dyz orbitals (t₂g set) would be largely non-bonding unless π-interactions are significant.

The table below outlines the key theoretical concepts and their application to this compound complexes.

| Theoretical Concept | Application to this compound Complexes |

| Ligand Field Theory (LFT) | Expected to be a weak field ligand due to the electron-withdrawing C₆F₅ group, leading to a small d-orbital splitting (Δ). This favors the formation of high-spin complexes. |

| Molecular Orbital (MO) Theory | Formation of a primary σ-bond between the arsenic lone pair and a metal orbital. Potential for weak π-backbonding from metal d-orbitals to the π* orbitals of the C₆F₅ ring. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Pentafluorophenyldimethylarsine

Quantum chemical calculations are fundamental to investigating the electronic structure and inherent properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to examine compounds like this compound.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules the size of this compound. wikipedia.orgnsf.gov DFT methods are employed to determine the molecule's equilibrium geometry, which corresponds to the minimum energy conformation. nih.govnih.govresearchgate.netresearchgate.net This is achieved by systematically adjusting the atomic coordinates to find the lowest point on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT)

Note: This table is illustrative and represents typical values. Actual computed values would depend on the specific DFT functional and basis set employed.

Beyond geometry, DFT is crucial for analyzing the electronic structure. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. nih.govresearchgate.netsciengpub.ir

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy for electronic properties. aps.org For this compound, these high-level calculations could provide benchmark values for properties like ionization potential, electron affinity, and dipole moment.

However, the computational expense of ab initio methods increases rapidly with the size of the molecule and the basis set used. aps.org Therefore, their application to this compound would likely be reserved for calibrating more cost-effective methods like DFT or for calculating specific properties where very high accuracy is paramount.

Semi-empirical methods, such as AM1, PM3, and PM7, are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to drastically reduce computational time. wikipedia.orgresearchgate.net This makes them several orders of magnitude faster than DFT or ab initio methods. wikipedia.orgresearchgate.net

Their primary advantage lies in their efficiency, which allows for the rapid computational screening of large numbers of molecules or the exploration of complex potential energy surfaces. nih.gov For this compound, semi-empirical methods could be used for initial conformational searches or in high-throughput virtual screening studies to predict trends in properties across a range of related derivatives. While their accuracy may be lower than higher-level methods, they serve as a valuable tool for initial explorations before committing to more computationally intensive calculations. wikipedia.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their conformational flexibility and dynamic behavior. mdpi.comresearchgate.netresearchgate.net

For this compound, a key area of conformational interest is the rotation of the dimethylarsino (B13797298) group (-As(CH₃)₂) relative to the plane of the pentafluorophenyl ring. MD simulations can explore the energy landscape associated with this rotation, identifying rotational barriers and preferential orientations. nih.gov By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also provide information on how the solvent environment influences the molecule's conformation and dynamics. researchgate.netnih.gov Such simulations are critical for understanding how the molecule might behave in solution and interact with other species.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret and assign experimental spectra.

For this compound, the prediction of ¹⁹F NMR chemical shifts is particularly relevant. DFT methods have been shown to be effective in accurately predicting ¹⁹F NMR spectra for a variety of per- and polyfluoroalkyl substances (PFAS). researchgate.netnih.gov The protocol typically involves optimizing the geometry of the molecule and then performing a NMR calculation, often using a functional like ωB97XD with a suitable basis set. researchgate.netrsc.org The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃). This approach can distinguish between the different fluorine environments in the pentafluorophenyl ring (ortho, meta, and para positions). nih.gov

Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) vs. CFCl₃ |

|---|---|

| Ortho (F2, F6) | -135 to -145 |

| Para (F4) | -150 to -160 |

| Meta (F3, F5) | -160 to -170 |

Note: This table is illustrative, showing the expected relative shifts. Actual values depend on the level of theory, basis set, and reference standard.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations involve determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting frequencies can help assign experimental peaks to specific molecular motions, such as As-C stretches, C-F stretches, and phenyl ring vibrations.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding how a molecule participates in chemical reactions is a central goal of chemistry. Computational methods can elucidate reaction mechanisms by identifying the transition states that connect reactants to products. scholarsresearchlibrary.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. scholarsresearchlibrary.com

For this compound, this approach could be used to study various reactions, such as its synthesis, its oxidation, or its coordination to a metal center to form a complex. The process involves:

Identifying the structures of the reactants and products.

Generating an initial guess for the transition state structure.

Optimizing this guess to locate the true transition state using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

Validating the transition state by performing a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholarsresearchlibrary.com

Mapping the entire reaction pathway by performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state correctly connects the desired reactants and products. researchgate.net

These calculations provide the activation energy barrier for the reaction, offering quantitative insight into the reaction kinetics. nih.govscholarsresearchlibrary.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arsine |

| Methylated arsines |

Application of Machine Learning in Computational Organoarsenic Chemistry

The intersection of machine learning (ML) and computational chemistry is an emerging frontier with the potential to revolutionize the study of organoarsenic compounds. While specific applications to this compound are not yet widely documented, the broader application of ML in organoarsenic chemistry provides a foundational understanding of its potential impact. ML models are increasingly being developed to predict the properties, behavior, and impact of arsenic-containing molecules, offering a faster and more efficient alternative to traditional computational methods.

Machine learning algorithms can be trained on existing datasets of arsenic compounds to predict various endpoints, from molecular properties to toxicological outcomes. These models learn complex, non-linear relationships within the data that may not be immediately apparent through conventional analysis.

A significant area of application for machine learning in the context of arsenic is in environmental science and toxicology. Researchers have successfully employed various ML algorithms to predict arsenic concentrations in groundwater based on a range of physicochemical parameters. nih.govmdpi.com For instance, models like Extreme Gradient Boosting (XGBoost), Gradient Boosting Machine (GBM), Decision Trees, Random Forests, Naïve Bayes, and Deep Neural Networks (DNN) have been compared for their ability to classify arsenic concentration levels. nih.gov In one such study, a DNN model demonstrated high accuracy in predicting high or low arsenic levels. nih.gov

The performance of different machine learning models in predicting arsenic contamination in groundwater has been a key research focus. The table below summarizes the performance of several algorithms in one study.

| Model | Accuracy | Sensitivity | Specificity |

| Deep Neural Network (DNN) | 92.30% | 100% | 75% |

| Random Forest | - | - | - |

| Decision Tree | - | - | - |

| Gradient Boosting Machine (GBM) | - | - | - |

| Extreme Gradient Boosting (XGBoost) | - | - | - |

| Naïve Bayes | - | - | - |

| Table generated from data in a 2023 study on geospatial-based machine learning for arsenic concentration classification. nih.gov Note: Specific performance metrics for all models were not provided in the source. |

Furthermore, machine learning is being applied to understand the adsorption of arsenic species onto various materials, a critical process for remediation. For example, ML models have been used to predict the adsorptive removal of arsenate from water using metal-organic frameworks (MOFs). nih.gov A study demonstrated that the Light Gradient Boosting Machine (LightGBM) model could accurately predict arsenate adsorption by MOFs with a high coefficient of determination (R²) of 0.9958. nih.gov

Another application lies in predicting the association of environmental arsenic exposure with health outcomes. Machine learning algorithms have been used to analyze data from toenails, which can serve as biomarkers for long-term arsenic exposure, to find correlations with cancer cases. nih.govresearchgate.net

While the direct application of these machine learning methodologies to the specific theoretical and computational chemistry of this compound is still a developing area, the established success in the broader field of organoarsenic chemistry indicates a promising future. These approaches could be adapted to predict the electronic structure, reactivity, and spectroscopic properties of complex organoarsenic molecules like this compound, thereby accelerating research and discovery in this specialized field.

Advanced Applications in Materials Science

Precursors for Advanced Inorganic Materials

There is no available research to suggest that Pentafluorophenyldimethylarsine is currently utilized as a precursor for advanced inorganic materials.

Thin Film Deposition Techniques (e.g., Metal-Organic Chemical Vapor Deposition)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely employed technique for the deposition of high-purity crystalline thin films. wikipedia.orgaixtron.com The process involves the introduction of volatile organometallic precursor gases into a reactor where they decompose on a heated substrate to form a thin film. wikipedia.orgaixtron.com A variety of organometallic compounds are used as precursors in MOCVD for producing semiconductor and metallic thin films. wikipedia.orgyoutube.com However, a thorough search of scientific literature did not yield any specific examples or studies detailing the use of this compound as a precursor in MOCVD or other thin film deposition techniques.

Directed Nanomaterial Synthesis

The synthesis of nanomaterials often relies on the use of specific precursor molecules to control the size, shape, and composition of the resulting nanostructures. While organometallic precursors are central to many nanomaterial synthesis strategies, there is no published research indicating the use of this compound for the directed synthesis of any specific nanomaterials.

Role in Catalysis and Organometallic Transformations

The field of catalysis frequently employs organometallic compounds as both catalysts and ligands to facilitate a wide range of chemical transformations. wiley.com However, no specific catalytic applications or roles in organometallic transformations have been documented for this compound.

Homogeneous Catalysis Mediated by Organoarsenic Compounds

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in a liquid solution. youtube.com While various organoarsenic compounds have been explored as ligands in homogeneous catalysis, there are no specific reports or studies on the use of this compound as a mediator or component in any homogeneous catalytic processes.

Ligand Design for Enantioselective and Stereoselective Catalysis

The design of chiral ligands is crucial for enantioselective and stereoselective catalysis, enabling the synthesis of specific stereoisomers of a target molecule. mdpi.commdpi.com Phosphine (B1218219) ligands are commonly used for this purpose. mdpi.com Although arsenic-based ligands have been investigated, there is no information available on the design or application of this compound as a ligand for enantioselective or stereoselective catalysis.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Diversified Derivatization

The functionalization of aromatic compounds is a cornerstone of modern chemistry, and the pentafluorophenyl group in Pentafluorophenyldimethylarsine offers a unique platform for derivatization. While traditional methods for creating organoarsenic compounds often rely on the alkylation of arsenic halides like AsCl₃ using organolithium or Grignard reagents, future research is trending towards more controlled and diverse synthetic strategies. wikipedia.org

One promising avenue is the adaptation of modern cross-coupling reactions to the pentafluorophenyl ring of the arsine. This could enable the selective replacement of one or more fluorine atoms with a wide array of functional groups, leading to a library of new derivatives with tailored electronic and steric properties. For instance, acid-catalyzed condensation reactions, which have been used to create trans-substituted porphyrins bearing pentafluorophenyl groups, could be explored to link this compound to larger molecular architectures. mdpi.com Such derivatization is crucial for tuning the compound's properties for specific applications, such as in the design of new materials or therapeutic agents. ucsb.edu

Furthermore, the development of nonvolatile intermediate transformation (NIT) methods, which avoid the use of highly toxic and volatile arsenic precursors, represents a significant advance. nih.gov Applying these safer synthetic routes to this compound and its derivatives will be a key focus, making their exploration more accessible and environmentally responsible. nih.gov Research into the biosynthesis of organoarsenic compounds in bacteria could also inspire novel, enzymatic pathways for derivatization under mild conditions. rsc.org

Development of Advanced Spectroscopic Probes and Methodologies

The development of advanced spectroscopic techniques is critical for understanding the structure, bonding, and dynamics of organoarsenic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool. Recent breakthroughs have seen the development of the first organoarsenic probes for protein NMR spectroscopy. rsc.organu.edu.au These probes, which can be attached to proteins, allow for detailed structural studies. rsc.organu.edu.au Future work could involve designing derivatives of this compound that act as sensitive NMR probes, leveraging the ¹⁹F NMR signal of the pentafluorophenyl group for enhanced detection and structural analysis.

Fluorescence spectroscopy is another area of active development. While many current fluorescent probes are designed to detect inorganic arsenic species in the environment, the principles can be adapted to create probes for organoarsenic compounds. mdpi.comnih.govmdpi.com Researchers are designing small organic molecules and nanomaterials that exhibit a change in fluorescence upon binding to arsenic. mdpi.comnih.gov Future research could focus on creating host-guest systems where the binding of a specific analyte to a derivatized this compound molecule triggers a fluorescent response. This could lead to the development of highly specific sensors for a variety of applications.

Advanced analytical techniques such as atomic fluorescence spectrometry (AFS) and inductively coupled plasma-mass spectrometry (ICP-MS) will also continue to be important for the sensitive detection and quantification of these compounds. mdpi.com

High-Throughput Computational Screening for New Material Design Principles

High-throughput computational screening has emerged as a powerful tool for accelerating the discovery of new materials with desired properties. rsc.orgnih.gov This approach uses computational power to rapidly assess vast libraries of virtual compounds, identifying promising candidates for synthesis and experimental validation. rsc.orgnih.gov In the context of this compound, computational screening can be used to predict the properties of a wide range of potential derivatives.

For example, by systematically modifying the functional groups on the pentafluorophenyl ring in a computational model, researchers can predict how these changes will affect the compound's electronic structure, reactivity, and potential for self-assembly. This can guide the design of new organoarsenic-containing materials, such as metal-organic frameworks (MOFs) or π-conjugated polymers, with tailored optical, electronic, or catalytic properties. nih.govrsc.org

The field of organic electronics is one area where this approach holds significant promise. rsc.org High-throughput virtual screening can identify derivatives of this compound with optimal frontier orbital energies for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. rsc.org Furthermore, computational screening can be applied to predict the magnetic properties of new materials, potentially identifying novel two-dimensional magnetic materials based on organoarsenic building blocks. arxiv.orgdtu.dk

Interdisciplinary Approaches in Organoarsenic Chemistry Research

The future of organoarsenic chemistry lies in its integration with other scientific disciplines. ucsb.edu The unique properties of compounds like this compound make them attractive for a range of applications, from materials science to biology. For instance, the ability of trivalent arsenic compounds to bind to adjacent cysteine residues in proteins has been exploited to label proteins for structural studies. anu.edu.au This opens the door to the development of this compound-based bioprobes for studying protein function and dynamics. rsc.organu.edu.au

Collaboration between synthetic chemists, materials scientists, and biologists will be essential for realizing the full potential of these compounds. ucsb.edu For example, the design and synthesis of new organoarsenic-containing polymers with interesting electronic properties will require expertise in both synthetic chemistry and materials characterization. nih.gov Similarly, the development of new therapeutic agents based on organoarsenic scaffolds will necessitate a close partnership between medicinal chemists and biologists to assess their efficacy and mechanism of action. rsc.org The study of naturally occurring organoarsenic compounds and their biosynthetic pathways also represents a fruitful area for interdisciplinary research, potentially leading to new biocatalytic methods for their synthesis. rsc.org

Sustainable and Green Chemistry Aspects in Synthesis and Application Protocols

There is a growing emphasis on incorporating the principles of green and sustainable chemistry into all aspects of chemical research and production. nih.goveurekalert.org For organoarsenic chemistry, a field that has historically used highly toxic reagents, this is a particularly important consideration. nih.gov Future research will focus on developing synthetic pathways to this compound and its derivatives that are more environmentally benign.

This includes the use of safer, non-volatile arsenic sources to minimize the risk of exposure. nih.gov The development of catalytic methods that reduce waste and improve atom economy will also be a key priority. nih.gov Researchers are exploring transition metal-free coupling reactions and the use of hypervalent iodine reagents as more sustainable alternatives to traditional methods that rely on scarce and toxic metals. eurekalert.org

Beyond the synthesis, the entire lifecycle of these compounds will be considered, from their design to their eventual degradation. nih.gov This involves designing molecules that are less toxic and that can be broken down into harmless products after their intended use. By embracing the principles of green chemistry, the field of organoarsenic chemistry can continue to advance while minimizing its impact on human health and the environment. nih.goveurekalert.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.